molecular formula C19H24N6O5S2 B1668827 Cefepime CAS No. 88040-23-7

Cefepime

Cat. No. B1668827
CAS RN: 88040-23-7
M. Wt: 480.6 g/mol
InChI Key: HVFLCNVBZFFHBT-ZKDACBOMSA-N
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Description

Cefepime is a fourth-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including pneumonia, urinary tract infections, skin infections, and intra-abdominal infections . It is distinguished from other cephalosporins in that it can kill both positive and negative bacteria .


Synthesis Analysis

Cefepime hydrochloride is synthesized from 7-amino-3-[(1-methyl-1-pyrrolidino)methyl]-3-cephem-4-carboxylic acid (7-MPCA) with benzothiazolethiol active ester . The main influencing factors of reactions such as silylation, iodization, and salification were analyzed, and the process parameters were optimized .


Molecular Structure Analysis

Cefepime is a 1.5 nm molecule with the stoichiometry C19H24N6O5S2 . The basic cephem ring at position 7 is modified chemically to increase the cephalosporins’ stability against β-lactamase enzymes .


Chemical Reactions Analysis

Cefepime has adequate β-lactamase stability but with a low affinity for extended spectrum . The broad spectrum of Cefepime is imposed to cover a wide range of positively and negatively pathogens .


Physical And Chemical Properties Analysis

Cefepime is a fourth-generation antibiotic with the stoichiometry C19H24N6O5S2. It is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime are discussed in the present work .

Scientific Research Applications

Enhanced Antibacterial Potency and Spectrum

Cefepime, a new cephalosporin, has enhanced antibacterial potency and spectrum. Its rapid penetration into gram-negative bacilli, targeting multiple penicillin-binding proteins, and resistance to beta-lactamases make it effective against resistant organisms like Enterobacter species. It's used for various infections including pneumonia and urinary tract infections. There's no emergence of resistance to cefepime noted in clinical cases (Sanders, Tenney, & Kessler, 1996).

Broad-Spectrum Cephalosporin

Cefepime, as a broad-spectrum cephalosporin, has enhanced coverage against both Gram-positive and Gram-negative bacteria. It is effective for moderate to severe infections including pneumonia, urinary tract infections, and febrile neutropenia. It remains a critical agent in clinical use after more than a decade, due to its pharmacodynamics, efficacy, safety, and tolerability (Endimiani, Pérez, & Bonomo, 2008).

Treatment of Gram-negative Bacterial Pneumonia

Cefepime's efficacy in treating Gram-negative bacterial pneumonia is linked to the free minimum concentration to MIC ratio. Its pharmacokinetic properties make it a useful predictor for clinical failure in such infections. The study underscores the importance of this ratio in therapeutic drug monitoring for better clinical outcomes (Aitken et al., 2015).

Encapsulation in Liposomes for Bactericidal Activity

Research has focused on encapsulating cefepime in liposomes, enhancing its bactericidal activity against Escherichia coli. This encapsulation improves its stability and reduces side effects, highlighting an important advancement in pharmaceutical applications of cefepime (Moyá et al., 2019).

Cefepime in Combination with β-Lactamase Inhibitors

The combination of cefepime with novel β-lactamase inhibitors shows promise in treating MDR Enterobacterales and Pseudomonas aeruginosa. This approach is crucial in the era of escalating antimicrobial resistance, offering a potential strategy for combating hard-to-treat infections (Isler et al., 2020).

Pharmacokinetic Modeling and Dosage Optimization in ICU

Population pharmacokinetic modeling and simulations have been employed to optimize cefepime exposure in ICU patients. This approach is instrumental in ensuring effective treatment doses, especially in complicated cases with variable drug responses (Al-Shaer et al., 2020).

Future Directions

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development . There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-ZKDACBOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873208
Record name Cefepime
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Molecular Weight

480.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Cefepime
Source Human Metabolome Database (HMDB)
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Solubility

1.73e-02 g/L
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Mechanism of Action

Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_.
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Product Name

Cefepime

CAS RN

88040-23-7
Record name Cefepime
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Record name 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt
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Record name CEFEPIME
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Record name Cefepime
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150ºC
Record name Cefepime
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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